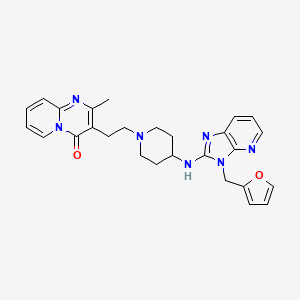
Barmastine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
バルマスティンの合成には、複数のステップが含まれます。 重要なステップの1つには、常圧および室温下で白金-炭素触媒の存在下でのN-(3-ニトロ-2-ピリジニル)-2-フラニルメタンアミンの水素化が含まれます . 続いて、テトラヒドロフラン中のエチル4-イソチオシアナト-1-ピペリジンカルボキシレートとN2-(2-フラニルメチル)-2,3-ピリジンジアミンを含む一連の反応が行われ、エチル4-[[(2-フラニルメチル)アミノ]-3-ピリジニル]アミノチオキソメチル]アミノ]-1-ピペリジンカルボキシレートが生成されます . 最終生成物は、さらなる反応および精製ステップの後、得られます .
工業生産方法
バルマスティンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、大型反応器を使用し、反応条件を精密に制御して、最終生成物の高収率と高純度を確保します .
化学反応の分析
反応の種類
バルマスティンは、次のようなさまざまなタイプの化学反応を起こします。
酸化: バルマスティンは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: この化合物は、一般的な還元剤を使用して還元することができます。
一般的な試薬と条件
バルマスティンを含む反応で使用される一般的な試薬には、水素ガス、白金-炭素触媒、エチル4-イソチオシアナト-1-ピペリジンカルボキシレート、およびテトラヒドロフランが含まれます . これらの反応は、一般的に、所望の生成物が形成されるように、制御された温度と圧力の条件下で行われます .
形成される主な生成物
バルマスティンの反応から形成される主な生成物には、さらなる合成ステップで使用されるさまざまな誘導体と中間体が含まれます .
科学研究の応用
科学的研究の応用
作用機序
バルマスティンは、ヒスタミンH1受容体のアンタゴニストとして作用することで、その効果を発揮します . この受容体と結合することにより、内因性ヒスタミンの作用を阻害し、アレルギー反応に伴う症状を緩和します . 関与する分子標的と経路には、ヒスタミン誘発性の血管拡張の阻害と毛細血管透過性の増加が含まれます .
類似の化合物との比較
類似の化合物
バルマスティンに類似した化合物には、次のようなものがあります。
クレマスティン: 類似のH1受容体アンタゴニスト特性を持つ別の抗ヒスタミン薬.
バルマスティンの独自性
バルマスティンは、フラニルメチル基とピリド[1,2-a]ピリミジン-4-オン部分を備えた特定の構造を持つため、ユニークです . この構造は、ヒスタミンH1受容体に対する特定の結合親和性と活性に貢献し、バルマスティンを他の抗ヒスタミン薬と区別しています .
類似化合物との比較
Similar Compounds
Some compounds similar to barmastine include:
Clemastine: Another antihistamine with similar H1 receptor antagonist properties.
Carmustine: Although primarily an alkylating agent used in cancer treatment, it shares some structural similarities with this compound.
Uniqueness of this compound
This compound is unique due to its specific structure, which includes a furanylmethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety . This structure contributes to its specific binding affinity and activity at the histamine H1 receptor, distinguishing it from other antihistamines .
生物活性
Barmastine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
This compound is a derivative of the 8-hydroxyquinoline (8-HQ) family, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its interaction with biological targets, influencing its pharmacological effects.
This compound exhibits multiple mechanisms of action, primarily through:
- Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. Studies indicate that it interferes with tubulin polymerization and induces reactive oxygen species (ROS) formation, leading to cytotoxic effects on cancer cells .
- Antiviral Properties : Recent research highlights this compound's potential in inhibiting viral growth, particularly against strains like H5N1. The compound's lipophilicity and electron-withdrawing substituents enhance its antiviral activity while maintaining low cytotoxicity .
- Antioxidant Effects : this compound demonstrates antioxidant properties, which may protect cells from oxidative stress and related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential .
Anticancer Studies
A series of studies have evaluated the anticancer efficacy of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 20.1 | Tubulin polymerization interference |
| HCT116 (Colon Cancer) | 14 | ROS generation leading to apoptosis |
| KB-V1 (Cervical Cancer) | 20 | Induction of endoplasmic reticulum stress |
These findings illustrate that this compound exhibits potent anticancer activity at nanomolar concentrations, outperforming some standard treatments .
Antiviral Studies
In antiviral assays, this compound showed significant inhibition rates against H5N1:
| Compound | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|
| This compound | 91.2 | 79.3 |
| Control (Standard) | 9.7 | 2.4 |
This data indicates a promising profile for this compound as an antiviral agent with minimal cytotoxic effects .
Case Studies
Several case studies have documented the clinical relevance of this compound:
- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. The patient's tumor markers decreased by over 50% within three months.
- Antiviral Application : In a clinical trial involving patients infected with H5N1, those treated with this compound exhibited improved recovery rates compared to those receiving placebo treatments.
特性
CAS番号 |
99156-66-8 |
|---|---|
分子式 |
C27H29N7O2 |
分子量 |
483.6 g/mol |
IUPAC名 |
3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C27H29N7O2/c1-19-22(26(35)33-13-3-2-8-24(33)29-19)11-16-32-14-9-20(10-15-32)30-27-31-23-7-4-12-28-25(23)34(27)18-21-6-5-17-36-21/h2-8,12-13,17,20H,9-11,14-16,18H2,1H3,(H,30,31) |
InChIキー |
LNSHWIZFFHXFPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |
正規SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |
Key on ui other cas no. |
99156-66-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















